molecular formula C18H20N2O4 B10759072 (2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid

(2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid

Cat. No.: B10759072
M. Wt: 328.4 g/mol
InChI Key: BYSBXIPCDJNEBG-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N5-[4-(Phenylmethoxy)phenyl]-L-glutamine involves several steps. One common method starts with the preparation of 4-benzyloxyphenylacetic acid, which is then converted into the corresponding amide. The amide is subsequently coupled with L-glutamine under specific reaction conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine undergoes various chemical reactions, including:

Scientific Research Applications

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting leukotriene A4 hydrolase, thereby reducing the production of leukotriene B4. This inhibition occurs through binding to the active site of the enzyme, blocking its catalytic activity. The molecular targets involved include the zinc ion in the enzyme’s active site, which is essential for its function .

Comparison with Similar Compounds

N5-[4-(Phenylmethoxy)phenyl]-L-glutamine is unique due to its specific inhibition of leukotriene A4 hydrolase. Similar compounds include:

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-(4-phenylmethoxyanilino)pentanoic acid

InChI

InChI=1S/C18H20N2O4/c19-16(18(22)23)10-11-17(21)20-14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16H,10-12,19H2,(H,20,21)(H,22,23)/t16-/m0/s1

InChI Key

BYSBXIPCDJNEBG-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.